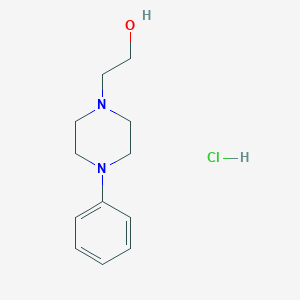
4-Phenyl-1-piperazineethanol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1-piperazineethanol monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a phenyl group attached to the piperazine ring, along with an ethanol group. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-piperazineethanol monohydrochloride typically involves the reaction of 4-phenylpiperazine with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Phenylpiperazine+Ethylene oxide→4-Phenyl-1-piperazineethanol
The resulting 4-Phenyl-1-piperazineethanol is then treated with hydrochloric acid to form the monohydrochloride salt:
4-Phenyl-1-piperazineethanol+HCl→4-Phenyl-1-piperazineethanol monohydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1-piperazineethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Phenyl-1-piperazineacetaldehyde or 4-Phenyl-1-piperazineacetic acid.
Reduction: Formation of 4-Cyclohexyl-1-piperazineethanol.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-1-piperazineethanol monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Used in the production of various chemical products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1-piperazineethanol monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The phenyl group and piperazine ring play a crucial role in its binding affinity and selectivity. The ethanol group may enhance its solubility and facilitate its transport across biological membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpiperazine: Lacks the ethanol group, which may affect its solubility and reactivity.
1-(2-Hydroxyethyl)-4-phenylpiperazine: Similar structure but different functional groups, leading to variations in chemical and biological properties.
4-Cyclohexyl-1-piperazineethanol: Similar structure but with a cyclohexyl group instead of a phenyl group, affecting its binding affinity and selectivity.
Uniqueness
4-Phenyl-1-piperazineethanol monohydrochloride is unique due to the presence of both the phenyl and ethanol groups, which contribute to its distinct chemical and biological properties. The monohydrochloride form enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
36245-27-9 |
|---|---|
Fórmula molecular |
C12H19ClN2O |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c15-11-10-13-6-8-14(9-7-13)12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H |
Clave InChI |
NTIJHCWSVNZYJI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
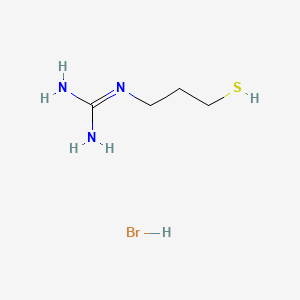

![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
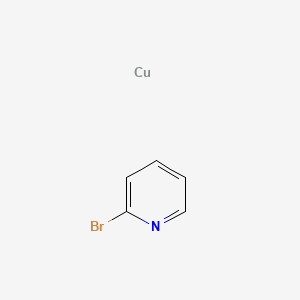

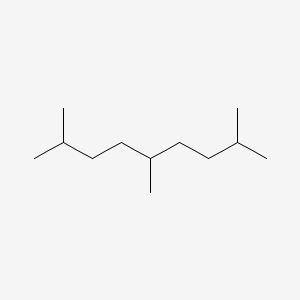
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
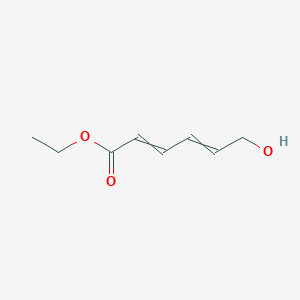
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
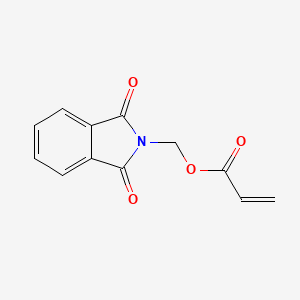
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
